Artemetin

Catalog No.
S519403
CAS No.
479-90-3
M.F
C20H20O8
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artemetin

CAS Number

479-90-3

Product Name

Artemetin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3

InChI Key

RIGYMJVFEJNCKD-UHFFFAOYSA-N

SMILES

O=C1C(OC)=C(C2=CC=C(OC)C(OC)=C2)OC3=CC(OC)=C(OC)C(O)=C13

Solubility

Soluble in DMSO

Synonyms

5-hydroxy-3,3',4',6,7-pentamethoxy-flavone, 5-hydroxy-3,3',4',6,7-pentamethoxyflavone, artemetin, Vx-6 cpd

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC

Description

The exact mass of the compound Artemetin is 388.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Antimalarial Properties

Artemetin, a natural compound found in the Artemisia annua plant, is best known for its potent antimalarial activity. Scientific research has extensively explored this property, demonstrating its effectiveness against various Plasmodium species that cause malaria []. Artemetin's mechanism of action involves disrupting the parasite's heme detoxification process, leading to the accumulation of toxic heme molecules and ultimately parasite death []. This makes it a valuable tool in combating malaria, particularly in regions with drug-resistant Plasmodium strains.

Many studies have investigated artemetin's efficacy in combination with other antimalarial drugs, forming the basis for the highly successful Artemisinin-combination therapies (ACTs) []. These combination therapies help delay the emergence of resistance and improve treatment outcomes.

Anticancer Properties

Beyond malaria, scientific research is exploring the potential of artemetin for cancer treatment. Studies suggest that artemetin exhibits antiproliferative effects on various cancer cell lines, potentially by inducing cell death through multiple pathways [].

Research is ongoing to elucidate the exact mechanisms behind artemetin's anticancer properties. Some studies suggest it might target cancer stem cells, which are crucial for tumor growth and recurrence []. Additionally, artemetin might enhance the effectiveness of conventional cancer therapies like radiation and chemotherapy [].

Artemetin is a naturally occurring flavonoid, specifically classified as a 5-hydroxy-3,6,7,3′,4′-pentamethoxyflavone. It is primarily found in various medicinal plants, particularly in species belonging to the Asteraceae family such as Artemisia annua and Chrysanthemum. The chemical formula of artemetin is C20H20O8, and it exhibits a complex structure characterized by multiple methoxy groups that contribute to its bioactivity and solubility properties .

Typical of flavonoids, including oxidation and reduction processes. It can react with free radicals due to its hydroxyl groups, which allows it to act as an antioxidant. Additionally, artemetin can participate in various conjugation reactions, such as methylation and glycosylation, enhancing its stability and bioavailability. The prenylation of artemetin has been shown to increase its cytotoxic effects against cancer cells, indicating that modifications to its structure can significantly alter its biological activity .

Artemetin exhibits a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Artemetin has been reported to reduce inflammation markers in various biological models.
  • Anticancer Properties: Studies have shown that artemetin can inhibit the proliferation of cancer cells, particularly HeLa cells, by inducing apoptosis and blocking cell migration. Its interaction with filamin proteins has also been implicated in disrupting cytoskeletal organization in cancer cells .
  • Hypotensive Effects: Artemetin has been observed to influence vascular activity and plasma enzyme levels related to blood pressure regulation .

Artemetin can be extracted from natural sources or synthesized through chemical methods. The extraction typically involves:

  • Solvent Extraction: Using solvents like ethanol or methanol to isolate artemetin from plant materials.
  • Chromatography: High-performance liquid chromatography (HPLC) is often employed for purification.

Synthetic approaches may involve:

  • Prenylation: Adding prenyl groups to enhance bioactivity.
  • Chemical Modifications: Altering functional groups to improve solubility or stability.

These methods allow for the production of both natural and modified forms of artemetin for research and therapeutic applications .

Artemetin's diverse biological activities make it suitable for various applications:

  • Pharmaceuticals: As a potential therapeutic agent for conditions like cancer and inflammation.
  • Nutraceuticals: Incorporated into dietary supplements due to its antioxidant properties.
  • Cosmetics: Used in formulations aimed at reducing oxidative stress on the skin.

Research continues into its potential use in drug development and functional foods .

Interaction studies have highlighted artemetin's ability to bind with specific proteins involved in cellular processes. Notably, it interacts with filamin A and B, affecting cytoskeletal dynamics and potentially influencing cancer cell behavior. These interactions are being explored using advanced techniques such as mass spectrometry and proteomics to understand the mechanisms underlying its biological effects .

Artemetin shares structural similarities with several other flavonoids but stands out due to its specific methoxy substitutions and biological activities. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
QuercetinFlavonoid with hydroxyl groupsKnown for strong antioxidant properties
EupatilinPrenylated flavonoidExhibits significant anticancer activity
LuteolinFlavonoid with hydroxyl substitutionsAnti-inflammatory effects
HesperidinGlycoside form of hesperetinCardiovascular benefits

Artemetin's unique combination of methoxy groups enhances its solubility and bioactivity compared to these compounds, making it a subject of interest for further pharmacological studies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.11581759 g/mol

Monoisotopic Mass

388.11581759 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73KMT7R64H

Other CAS

479-90-3

Wikipedia

Artemetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
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2: Ifeanacho MO, Ikewuchi CC, Ikewuchi JC. Investigation of the profile of phenolic compounds in the leaves and stems of Pandiaka heudelotii using gas chromatography coupled with flame ionization detector. Food Sci Nutr. 2016 Nov 23;5(3):646-652. doi: 10.1002/fsn3.443. eCollection 2017 May. PubMed PMID: 28572953; PubMed Central PMCID: PMC5448363.
3: Ortiz S, Dali-Yahia K, Vasquez-Ocmin P, Grougnet R, Grellier P, Michel S, Maciuk A, Boutefnouchet S. Heme-binding activity of methoxyflavones from Pentzia monodiana Maire (Asteraceae). Fitoterapia. 2017 Apr;118:1-5. doi: 10.1016/j.fitote.2017.01.012. Epub 2017 Feb 3. PubMed PMID: 28167052.
4: de Almeida LM, de Carvalho LS, Gazolla MC, Silva Pinto PL, da Silva MP, de Moraes J, Da Silva Filho AA. Flavonoids and Sesquiterpene Lactones from Artemisia absinthium and Tanacetum parthenium against Schistosoma mansoni Worms. Evid Based Complement Alternat Med. 2016;2016:9521349. Epub 2016 Nov 17. PubMed PMID: 27980595; PubMed Central PMCID: PMC5131251.
5: Zhao XX, Chang JJ, Wang QL, Lu R, Li LJ, Sun X, Xie WD, Li X. 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. J Asian Nat Prod Res. 2016 Nov;18(11):1079-90. doi: 10.1080/10286020.2016.1191473. Epub 2016 Jun 17. PubMed PMID: 27314303.
6: Sharma N, Kumar C, Dutt P, Gupta S, Satti NK, Chandra S, Kitchlu S, Paul S, Vishwakarma RA, Verma MK. Isolation, Chemical Fingerprinting and Simultaneous Quantification of Four Compounds from Tanacetum gracile Using a Validated HPLC-ESI-QTOF-Mass Spectrometry Method. J Chromatogr Sci. 2016 May-Jun;54(5):796-804. doi: 10.1093/chromsci/bmw013. Epub 2016 Mar 6. PubMed PMID: 26951542; PubMed Central PMCID: PMC4890456.
7: Chen XQ, Wang M, Zhang X, Guo WW, Wu X. [Study on chemical constituents of Achillea alpina]. Zhongguo Zhong Yao Za Zhi. 2015 Apr;40(7):1330-3. Chinese. PubMed PMID: 26281557.
8: Zheng LH, Hao XJ, Yuan CM, Huang LJ, Zhang JX, Dong F, Fan TY, Wu GH, Chen Y, Ma Y, Fan YM, Gu W. [Study on chemical constituents of Inula cappa]. Zhongguo Zhong Yao Za Zhi. 2015 Feb;40(4):672-8. Chinese. PubMed PMID: 26137689.
9: Sinha S, Amin H, Nayak D, Bhatnagar M, Kacker P, Chakraborty S, Kitchlu S, Vishwakarma R, Goswami A, Ghosal S. Assessment of microtubule depolymerization property of flavonoids isolated from Tanacetum gracile in breast cancer cells by biochemical and molecular docking approach. Chem Biol Interact. 2015 Sep 5;239:1-11. doi: 10.1016/j.cbi.2015.06.034. Epub 2015 Jun 23. PubMed PMID: 26115782.
10: Tasdemir D, Tierney M, Sen R, Bergonzi MC, Demirci B, Bilia AR, Baser KH, Brun R, Chatterjee M. Antiprotozoal Effect of Artemisia indica Extracts and Essential Oil. Planta Med. 2015 Aug;81(12-13):1029-37. doi: 10.1055/s-0035-1546125. Epub 2015 Jun 17. PubMed PMID: 26085047.
11: Grossini E, Marotta P, Farruggio S, Sigaudo L, Qoqaiche F, Raina G, de Giuli V, Mary D, Vacca G, Pollastro F. Effects of Artemetin on Nitric Oxide Release and Protection against Peroxidative Injuries in Porcine Coronary Artery Endothelial Cells. Phytother Res. 2015 Sep;29(9):1339-1348. doi: 10.1002/ptr.5386. Epub 2015 May 29. PubMed PMID: 26032176.
12: Martins A, Mignon R, Bastos M, Batista D, Neng NR, Nogueira JM, Vizetto-Duarte C, Custódio L, Varela J, Rauter AP. In vitro antitumoral activity of compounds isolated from Artemisia gorgonum Webb. Phytother Res. 2014 Sep;28(9):1329-34. doi: 10.1002/ptr.5133. Epub 2014 Mar 13. PubMed PMID: 24633846.
13: Kim YA, Kim H, Seo Y. Antiproliferative effect of flavonoids from the halophyte Vitex rotundifolia on human cancer cells. Nat Prod Commun. 2013 Oct;8(10):1405-8. PubMed PMID: 24354186.
14: Suberu JO, Yamin P, Leonhard K, Song L, Chemat S, Sullivan N, Barker G, Lapkin AA. The effect of O-methylated flavonoids and other co-metabolites on the crystallization and purification of artemisinin. J Biotechnol. 2014 Feb 10;171:25-33. doi: 10.1016/j.jbiotec.2013.11.024. Epub 2013 Dec 11. PubMed PMID: 24333126.
15: Cui FX, Zhang C, Jiang Y, Tu PF. [Chemical constituents from ethyl acetate extract of Artemisia rupestris]. Zhongguo Zhong Yao Za Zhi. 2013 Jun;38(11):1757-9. Chinese. PubMed PMID: 24010291.
16: Li S, Qiu S, Yao P, Sun H, Fong HH, Zhang H. Compounds from the Fruits of the Popular European Medicinal Plant Vitex agnus-castus in Chemoprevention via NADP(H):Quinone Oxidoreductase Type 1 Induction. Evid Based Complement Alternat Med. 2013;2013:432829. doi: 10.1155/2013/432829. Epub 2013 Apr 3. PubMed PMID: 23662135; PubMed Central PMCID: PMC3638617.
17: Weathers PJ, Towler MJ. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion. Planta Med. 2012 Jun;78(10):1024-6. doi: 10.1055/s-0032-1314949. Epub 2012 Jun 6. PubMed PMID: 22673829; PubMed Central PMCID: PMC3558976.
18: Liu YW, Cheng YB, Liaw CC, Chen CH, Guh JH, Hwang TL, Tsai JS, Wang WB, Shen YC. Bioactive diterpenes from Callicarpa longissima. J Nat Prod. 2012 Apr 27;75(4):689-93. doi: 10.1021/np200932k. Epub 2012 Mar 19. PubMed PMID: 22429052.
19: Sridevi VK, Chouhan HS, Singh NK, Singh SK. Antioxidant and hepatoprotective effects of ethanol extract of Vitex glabrata on carbon tetrachloride-induced liver damage in rats. Nat Prod Res. 2012;26(12):1135-40. doi: 10.1080/14786419.2011.560849. Epub 2011 Nov 4. PubMed PMID: 22054305.
20: Ortet R, Prado S, Regalado EL, Valeriote FA, Media J, Mendiola J, Thomas OP. Furfuran lignans and a flavone from Artemisia gorgonum Webb and their in vitro activity against Plasmodium falciparum. J Ethnopharmacol. 2011 Nov 18;138(2):637-40. doi: 10.1016/j.jep.2011.09.039. Epub 2011 Sep 29. PubMed PMID: 21982788.

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